1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Overview
Description
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reaction Mechanisms
- The compound 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol and its derivatives have been studied in various chemical reaction mechanisms. For instance, research on the kinetics of reactions involving similar fluorinated nitrophenyl compounds with piperidine bases in different solvents has been reported (Jarczewski, Schroeder, & Dworniczak, 1986).
Fluorescence Probes and Detection
- Some derivatives of this compound have been utilized in the development of fluorescence probes. For example, a study on a reversible fluorescent probe, which incorporates a similar piperidin-ol group for cyclic detection of redox cycles in living cells, highlights its potential in biological applications (Wang, Ni, & Shao, 2016).
Quantum Chemical and Molecular Dynamic Simulations
- Piperidine derivatives, including those structurally related to this compound, have been explored in quantum chemical and molecular dynamic simulation studies, particularly for their application in corrosion inhibition of metals (Kaya et al., 2016).
Synthesis of Complex Organic Compounds
- The compound and its analogs have been instrumental in the synthesis of various complex organic structures. Research into novel synthesis methods for related piperidin-4-ols shows the versatility of these compounds in organic chemistry (Reese & Thompson, 1988).
Kinetics of Aromatic Nucleophilic Substitution Reactions
- Studies on the kinetics of aromatic nucleophilic substitution reactions involving fluorinated nitrophenyl compounds with piperidine in different solvents provide insights into their reactivity and potential applications in synthetic chemistry (Yangjeh & Gholami, 2003).
Safety and Hazards
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJPBJCNSVQUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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